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Compound of Interest

Compound Name: 2-lodo-5-methoxybenzoic acid

Cat. No.: B1316975

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
lodo-5-methoxybenzoic acid (CAS No: 54413-93-3), a valuable building block in organic
synthesis and pharmaceutical development. The document details nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols
for their acquisition.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for 2-lodo-5-
methoxybenzoic acid, presented in a clear and concise tabular format for ease of reference
and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for 2-lodo-5-methoxybenzoic acid are presented below.

Table 1: *H NMR Spectroscopic Data for 2-lodo-5-methoxybenzoic acid
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.90 d 8.7 Ar-H

7.55 d 3.0 Ar-H

6.80 dd 8.7, 3.0 Ar-H

3.84 S -OCHs

Solvent: CDCls,
Frequency: 300
MHZz[1]

Table 2: 13C NMR Spectroscopic Data for 2-lodo-5-methoxybenzoic acid

Chemical Shift (6) ppm

Assignment

171.2 C=0 (Carboxylic Acid)
159.6 Ar-C

142.5 Ar-C

120.5 Ar-C

117.3 Ar-C

113.9 Ar-C

83.1 Ar-C

55.6 -OCHs

Solvent: CDCls, Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation.
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Table 3: Key IR Absorption Bands for 2-lodo-5-methoxybenzoic acid

Wavenumber (cm~?) Functional Group Assignment
1719 C=0 stretch (Carboxylic Acid)

1364 C-H bend

1230 C-O stretch (Ether and Carboxylic Acid)
749 C-H out-of-plane bend

Sample Preparation: Neat

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. While experimental electron ionization mass spectrometry data for 2-lodo-5-
methoxybenzoic acid is not readily available in public databases, predicted mass-to-charge
ratios (m/z) for various adducts have been calculated.

Table 4: Predicted Mass Spectrometry Data for 2-lodo-5-methoxybenzoic acid

Adduct Predicted m/z
[M+H]* 278.95128
M+Nal* 300.93322

[

[M-H]~ 276.93672
[M]*+ 277.94345

Data Source: PubChemlLite

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.
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NMR Spectroscopy Protocol

o Sample Preparation: Accurately weigh 5-25 mg of 2-lodo-5-methoxybenzoic acid for *H
NMR (or 20-50 mg for 13C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean vial.

« Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette with
a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any
particulate matter.

o Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it
into the magnet.

e Locking and Shimming: The spectrometer locks onto the deuterium signal of the solvent to
stabilize the magnetic field. The magnetic field homogeneity is then optimized through a
process called shimming to achieve high-resolution spectra.

e Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse
sequence) for the desired nucleus (*H or 13C) and initiate data collection.

o Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is Fourier
transformed to produce the frequency-domain NMR spectrum. Phase and baseline
corrections are applied, and the spectrum is referenced to an internal standard (e.g.,
tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)

 Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a
background spectrum of the clean, empty crystal.

o Sample Application: Place a small amount of the solid 2-lodo-5-methoxybenzoic acid
sample directly onto the ATR crystal.

o Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good
contact between the sample and the crystal.
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Spectrum Acquisition: Collect the infrared spectrum. The instrument software will
automatically ratio the sample spectrum to the background spectrum to generate the final
absorbance or transmittance spectrum.

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent
(e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS) Protocol (Electron lonization -
El)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS). For direct insertion, the sample is placed in a capillary tube at the
end of the probe.

lonization: In the ion source, the sample is vaporized and bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged molecular ion (radical cation).

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into
smaller, characteristic charged and neutral pieces.

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are
accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer
separates the ions based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of ions at each m/z value.

Data Representation: The resulting data is presented as a mass spectrum, which is a plot of
relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the

chemical structure of 2-lodo-5-methoxybenzoic acid with its NMR assignments.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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2-Todo-5-methoxybenzoic acid 1H NMR Assignments (ppm) 13C NMR Assignments (ppm)

H:7.90(d)  H:755(d)  H:6.80 (dd) H: 3.84 (s, OCHs) C:171.2 (COOH)  C:83.1(C-)  C:159.6 (C-OCHs) C: 55.6 (OCHs)
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Caption: Structure of 2-lodo-5-methoxybenzoic acid with key NMR assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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